molecular formula C10H8N4 B2673179 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 77691-67-9

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B2673179
CAS No.: 77691-67-9
M. Wt: 184.202
InChI Key: RRPFZMYBUYBHOY-UHFFFAOYSA-N
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Description

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and an acetonitrile group at the 2-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetohydrazide with methyl benzimidate hydrochloride . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The nitrile group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-phenyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPFZMYBUYBHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77691-67-9
Record name 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
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